molecular formula C15H17NO2 B13514674 tert-Butyl 6-amino-2-naphthoate

tert-Butyl 6-amino-2-naphthoate

Cat. No.: B13514674
M. Wt: 243.30 g/mol
InChI Key: JOUVHQKJTOFDPS-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-2-naphthoate: is an organic compound that belongs to the class of naphthoic acid derivatives. It is characterized by the presence of a tert-butyl ester group and an amino group attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-2-naphthoate typically involves the esterification of 6-amino-2-naphthoic acid with tert-butanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or boron trifluoride diethyl etherate. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with tert-butanol to form the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the handling of reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted naphthoates .

Scientific Research Applications

Chemistry: tert-Butyl 6-amino-2-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various naphthalene-based compounds.

Biology: In biological research, this compound is used to study the interactions of naphthoic acid derivatives with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the development of new materials .

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-2-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active naphthoic acid derivative. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 6-amino-2-naphthoate is unique due to the presence of both an amino group and a tert-butyl ester group on the naphthalene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 6-aminonaphthalene-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-5-4-11-9-13(16)7-6-10(11)8-12/h4-9H,16H2,1-3H3

InChI Key

JOUVHQKJTOFDPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)N

Origin of Product

United States

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